molecular formula C26H29IN2O2 B12055396 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide CAS No. 1352626-59-5

2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide

Cat. No.: B12055396
CAS No.: 1352626-59-5
M. Wt: 528.4 g/mol
InChI Key: OZKWMKLMZONDEZ-UHFFFAOYSA-M
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Description

2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide is a fluorescent dye known for its application in the ratiometric determination of cyanide. This compound is characterized by its high fluorescence efficiency and selectivity, making it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide typically involves the condensation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide) for condensation reactions and cyanide ions for nucleophilic substitution. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution with cyanide ions results in a product with altered fluorescence properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide involves its interaction with specific molecular targets, leading to changes in fluorescence properties. The indolium group is particularly reactive towards nucleophiles like cyanide ions, resulting in a shift in fluorescence emission that can be measured and quantified .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its high fluorescence efficiency and selectivity for cyanide detection. Its ability to undergo significant fluorescence shifts upon interaction with cyanide ions makes it particularly valuable in analytical and diagnostic applications .

Properties

CAS No.

1352626-59-5

Molecular Formula

C26H29IN2O2

Molecular Weight

528.4 g/mol

IUPAC Name

7-(diethylamino)-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]chromen-2-one;iodide

InChI

InChI=1S/C26H29N2O2.HI/c1-6-28(7-2)20-14-12-18-16-19(25(29)30-23(18)17-20)13-15-24-26(3,4)21-10-8-9-11-22(21)27(24)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

OZKWMKLMZONDEZ-UHFFFAOYSA-M

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[I-]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[I-]

Origin of Product

United States

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